molecular formula C8H4ClF3INO B8712024 N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetamide CAS No. 784183-51-3

N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetamide

Cat. No. B8712024
Key on ui cas rn: 784183-51-3
M. Wt: 349.47 g/mol
InChI Key: JGCZDZCIFMOHAU-UHFFFAOYSA-N
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Patent
US07582771B2

Procedure details

Dichlorobis(triphenylphosphine)palladium (II) (43 g, 0.061 mol), copper (I) iodide (20.2 g, 0.106 mol), and triethylamine (782 g, 7.74 mol) is added to a stirred mixture of N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetamide (1800 g, 5.15 mol) and tetrahydrofuran (1.80 L). A solution of 2-(but-3-ynyl)-1H-isoindole-1,3(2H)-dione (1098 g, 5.51 mol) and tetrahydrofuran (11 L) is added to the reaction mixture slowly over 6 hours, maintaining a reaction temperature of 30° C. The reaction mixture is allowed to stir at room temperature overnight. The reaction mixture is filtered under reduced pressure and the triethylammonium iodide cake is washed with tetrahydrofuran (2×550 mL). The filtrate is concentrated under reduced pressure to a volume of less than 6 L, and N,N-dimethylformamide (8 L) is added to the residue. The mixture is concentrated until tetrahydrofuran is removed. Piperidine (535 g, 6.29 mol) is added to the mixture. The mixture is stirred and warmed to 100° C. The mixture is maintained at 100° C. until the product/starting material ratio is >97/3. The mixture is cooled to 32° C. Water (4.2 L) is added to the stirred mixture over >100 min, allowing the temperature of the mixture to rise to 45° C. The mixture is cooled (0-5° C.). The product is collected by filtration and dried to give 2-[2-(5-Chloro-1H-indol-2-yl)-ethyl]-isoindole-1,3-dione (1173 g, 73%, 98.1% purity, largest single impurity 1.2%. 1H NMR (DMSO-d6): δ11.35 (s, 1H), 7.83 (m, 4H), 7.41 (d, 1H, J=2.0 Hz), 7.29 (d, 1H, J=8.6 Hz), 6.99 (dd, 1H, J=2.0, 8.6 Hz), 3.94 (t, 2H, J=7.1 Hz), 3.08 (t, 2H, J=7.1 Hz).
Quantity
1098 g
Type
reactant
Reaction Step One
Quantity
11 L
Type
solvent
Reaction Step One
Quantity
535 g
Type
reactant
Reaction Step Two
Quantity
782 g
Type
reactant
Reaction Step Three
Quantity
1800 g
Type
reactant
Reaction Step Three
Quantity
43 g
Type
catalyst
Reaction Step Three
Name
copper (I) iodide
Quantity
20.2 g
Type
catalyst
Reaction Step Three
Quantity
1.8 L
Type
solvent
Reaction Step Three
Name
Quantity
4.2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15]C(=O)C(F)(F)F)=[C:11](I)[CH:10]=1.[CH2:23]([N:27]1[C:35](=[O:36])[C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[C:28]1=[O:37])[CH2:24][C:25]#[CH:26].N1CCCCC1>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.O.O1CCCC1>[Cl:8][C:9]1[CH:10]=[C:11]2[C:12](=[CH:13][CH:14]=1)[NH:15][C:25]([CH2:24][CH2:23][N:27]1[C:35](=[O:36])[C:34]3[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:28]1=[O:37])=[CH:26]2 |^1:46,65|

Inputs

Step One
Name
Quantity
1098 g
Type
reactant
Smiles
C(CC#C)N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
11 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
535 g
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
782 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1800 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)NC(C(F)(F)F)=O)I
Name
Quantity
43 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
copper (I) iodide
Quantity
20.2 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
1.8 L
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
4.2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered under reduced pressure
WASH
Type
WASH
Details
the triethylammonium iodide cake is washed with tetrahydrofuran (2×550 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure to a volume of less than 6 L, and N,N-dimethylformamide (8 L)
ADDITION
Type
ADDITION
Details
is added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated until tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
is removed
STIRRING
Type
STIRRING
Details
The mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained at 100° C. until the product/starting material ratio
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 32° C
CUSTOM
Type
CUSTOM
Details
to rise to 45° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled (0-5° C.)
FILTRATION
Type
FILTRATION
Details
The product is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C2C=C(NC2=CC1)CCN1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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